N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with dimethylamino and methoxy groups, linked to a methoxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable triazine derivative is reacted with a dimethylamino group under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the substitution process. The final step involves the coupling of the triazine intermediate with 2-methoxybenzamide, usually in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in electron transfer processes, influencing cellular pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethylaniline: An aromatic amine with comparable dimethylamino functionality.
Methylaminoquinolines: Compounds with similar structural features and reactivity.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide stands out due to the presence of both a triazine ring and a methoxybenzamide moiety, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-20(2)14-17-12(18-15(19-14)23-4)9-16-13(21)10-7-5-6-8-11(10)22-3/h5-8H,9H2,1-4H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNAHNCYMFOAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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